molecular formula C17H17ClF2N2 B5637774 1-(3-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine

1-(3-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine

Cat. No. B5637774
M. Wt: 322.8 g/mol
InChI Key: QFRIYVUUUOBUOY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine is a pharmaceutical intermediate of significant interest. This compound belongs to a class of chemicals known as piperazines, which are characterized by their unique pharmacological properties and are used in various medical applications.

Synthesis Analysis

The synthesis of related piperazine compounds typically involves several steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. In a study by Quan (2006), 1-(2,3-dichlorophenyl)piperazine was synthesized from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% (Quan, 2006). This process may be similar for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (1H-NMR). For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using these methods in the studies by Quan (2006) and Li Ning-wei (2005) (Li Ning-wei, 2005).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(2,6-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2/c18-13-3-1-4-14(11-13)22-9-7-21(8-10-22)12-15-16(19)5-2-6-17(15)20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRIYVUUUOBUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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